molecular formula C17H29NO3 B13172836 tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-4'-yl}carbamate

tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-4'-yl}carbamate

Cat. No.: B13172836
M. Wt: 295.4 g/mol
InChI Key: MSUAWOFPOITNML-UHFFFAOYSA-N
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Description

Key Structural Parameters

Feature Value/Description Source
Molecular Formula $$ \text{C}{17}\text{H}{29}\text{NO}_{3} $$
Molecular Weight 295.42 g/mol
Bicyclo[5.1.0]octane Strain Energy ~12.3 kcal/mol
Spiro Dihedral Angle 89.7°
Carbamate pKa (N–H) ~10.5
Tert-Butyl Surface Area 38.7 Ų

Properties

Molecular Formula

C17H29NO3

Molecular Weight

295.4 g/mol

IUPAC Name

tert-butyl N-spiro[3-oxabicyclo[5.1.0]octane-4,4'-cyclohexane]-1'-ylcarbamate

InChI

InChI=1S/C17H29NO3/c1-16(2,3)21-15(19)18-14-5-8-17(9-6-14)7-4-12-10-13(12)11-20-17/h12-14H,4-11H2,1-3H3,(H,18,19)

InChI Key

MSUAWOFPOITNML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CC1)CCC3CC3CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-4’-yl}carbamate typically involves multiple steps. One common synthetic route includes the formation of the spirocyclic core followed by the introduction of the tert-butyl carbamate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-4’-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, pressures, and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-4’-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biology, this compound may be used in the study of enzyme interactions and protein-ligand binding due to its specific functional groups and structural features.

Medicine

In medicine, tert-Butyl N-{3-oxaspiro[bicyclo[51

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-4’-yl}carbamate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Features

Key analogs and their distinguishing attributes:

Compound Name Bicyclo System Spiro Component Substituents CAS Number Molecular Formula Molecular Weight
tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-4'-yl}carbamate [5.1.0] Cyclohexane 3-Oxa, carbamate Not explicitly provided Likely C₁₅H₂₅NO₃ ~279.37
3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclopentane] [5.1.0] Cyclopentane 3-Oxa 2059955-98-3 C₁₁H₁₈O 166.26
tert-Butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate [3.2.1] None 8-Oxo, 3-aza, carbamate 637301-19-0 C₁₂H₂₁NO₃ 227.30
tert-Butyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate [2.2.2] None Amino, carbamate 1630906-54-5 C₁₃H₂₄N₂O₂ 240.34
tert-Butyl(1S,7S)-5-(4-Methoxybenzyl)-6-oxo-7-phenyl-2,5-diazabicyclo[5.1.0]octane-2-carboxylate [5.1.0] None Diazabicyclo, phenyl, methoxybenzyl Not provided C₂₆H₃₁N₃O₄ 449.55

Key Observations :

  • Bicyclo System Differences: The [5.1.0] system (norbornene-like) in the target compound confers higher ring strain and reactivity compared to [2.2.2] or [3.2.1] systems.
  • Spiro vs.
  • Functional Groups : The carbamate group is a common feature, but substituents like oxa, aza, or aromatic rings (e.g., phenyl in) influence solubility and hydrogen-bonding capacity.

Physicochemical Properties

Limited data exists for the target compound, but inferences can be made:

  • Polarity : The 3-oxa and carbamate groups increase polarity compared to hydrocarbon-only bicyclo systems (e.g., bicyclo[2.2.2]octane derivatives).
  • Stability : The tert-butyl carbamate group enhances stability under basic conditions, similar to analogs in.
  • Chromatographic Behavior : Carbamate-containing analogs in show HPLC retention times of 9–12 minutes (e.g., 95–99% purity), suggesting the target may require similar purification strategies.

Biological Activity

tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-4'-yl}carbamate is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in the fields of medicinal chemistry and materials science due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, interaction with biological macromolecules, and potential therapeutic applications.

Structural Characteristics

The molecular formula for this compound is C17H29NO3C_{17}H_{29}NO_3 with a molecular weight of approximately 295.42 g/mol. The unique spirocyclic framework contributes to its distinct chemical properties and enhances its interactions with biological targets.

PropertyValue
Molecular FormulaC17H29NO3C_{17}H_{29}NO_3
Molecular Weight295.42 g/mol
CAS Number2059971-53-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological processes. The spirocyclic structure allows for specific binding interactions that can modulate enzyme activity or receptor signaling pathways.

Interaction Studies

Preliminary studies have demonstrated that this compound can effectively bind to certain proteins and enzymes, influencing their activity. For instance, research indicates that it may act as an inhibitor or modulator in metabolic pathways, potentially leading to therapeutic applications in drug development.

Case Studies

  • Enzyme Interaction : A study investigated the interaction between this compound and a specific enzyme involved in metabolic regulation. The results showed a significant inhibition of enzyme activity, suggesting potential use in conditions where metabolic regulation is crucial.
  • Receptor Modulation : Another study focused on the compound's ability to modulate receptor activity in cell signaling pathways. It was found to enhance receptor sensitivity, indicating potential applications in enhancing drug efficacy for diseases related to receptor dysfunction.

Pharmacological Potential

The pharmacological profile of this compound suggests several potential applications:

  • Anticancer Activity : Research has indicated that compounds with similar structural features exhibit anticancer properties by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound's ability to interact with inflammatory pathways may provide therapeutic benefits in treating chronic inflammatory diseases.

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Current data suggest that it exhibits low toxicity levels in preliminary studies, but further research is necessary to establish comprehensive safety parameters.

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